molecular formula C14H20O3 B14410588 Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate CAS No. 83831-75-8

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate

Katalognummer: B14410588
CAS-Nummer: 83831-75-8
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: JPZMLXMZWYTMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate is an organic compound that belongs to the ester group It is characterized by its unique structure, which includes a phenyl group and an isopropyl group attached to an acetate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-phenyl-2-propanol with isopropyl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-phenyl-2-propanol and isopropyl acetate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-Phenyl-2-propanol and isopropyl acetate.

    Reduction: 2-Phenyl-2-propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, which hydrolyze the ester bond to release active compounds. The phenyl and isopropyl groups contribute to its binding affinity and specificity for certain enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-2-propanol: A related compound with similar structural features but lacking the ester group.

    Phenylacetone: Another compound with a phenyl group and a ketone functional group, used in different applications.

Uniqueness

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate is unique due to its ester functionality, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of phenyl and isopropyl groups also enhances its versatility in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

83831-75-8

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

propan-2-yl 2-phenyl-2-propan-2-yloxyacetate

InChI

InChI=1S/C14H20O3/c1-10(2)16-13(14(15)17-11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3

InChI-Schlüssel

JPZMLXMZWYTMRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(C1=CC=CC=C1)C(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.